3,6-dibromo-9-hexyl-9H-carbazole

Overview

Description

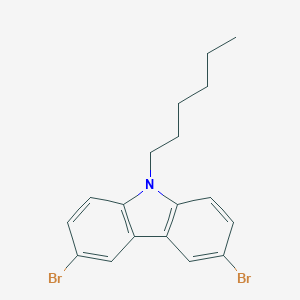

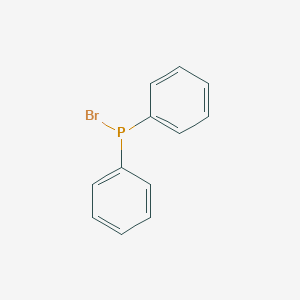

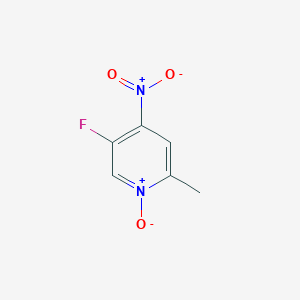

3,6-Dibromo-9-Hexyl-9H-Carbazole is an organic compound with the molecular formula C18H19Br2N . It is used in organic light-emitting diodes (OLEDs) .

Molecular Structure Analysis

The molecular weight of 3,6-Dibromo-9-Hexyl-9H-Carbazole is 409.16 . The InChI Key is POMJRCRJZRALHK-UHFFFAOYSA-N . The SMILES representation is CCCCCCN1C2=C(C=C(Br)C=C2)C2=C1C=CC(Br)=C2 .Physical And Chemical Properties Analysis

3,6-Dibromo-9-Hexyl-9H-Carbazole is a crystalline powder . Its melting point is between 98.0 to 102.0 °C . The predicted boiling point is 486.3±38.0 °C and the predicted density is 1.50±0.1 g/cm3 .Scientific Research Applications

Organic Electronics and Optoelectronics

3,6-dibromo-9-hexyl-9H-carbazole (DBHC) belongs to the family of carbazole-based conducting polymers. These materials exhibit excellent optoelectronic properties, making them promising candidates for various applications:

Polymer Solar Cells (PSCs): DBHC can be incorporated into the active layer of PSCs due to its high charge carrier mobility and good morphological stability. Its absorption in the visible range allows efficient light harvesting, contributing to enhanced power conversion efficiency .

Organic Light-Emitting Diodes (OLEDs): DBHC derivatives can serve as emissive materials in OLEDs. Their structural adaptability, especially the 3,6-substitution, leads to improved stability and triplet energy. By blending DBHC-based copolymers with complementary materials, researchers have achieved saturated red emission at specific wavelengths .

Electrochemical Applications

DBHC finds utility in electrochemical systems:

Energy Storage Devices: DBHC can be lithiated and used as an electrode material in rechargeable batteries. Its brominated structure enhances its electrochemical performance .

Proton Exchange Membrane Capacitors: DBHC-based materials exhibit high reactivity at the 3,6 positions, making them suitable for use in proton exchange membrane capacitors .

Functional Materials

DBHC’s unique properties extend to other functional materials:

Biomolecule Detection: DBHC derivatives have been employed in detecting biomolecules such as dopamine. Their sensitivity and selectivity make them valuable for biosensing applications .

Fibre-Reinforced Composites: DBHC-containing materials enhance the mechanical properties of composites. They find use in reinforcing fibers for applications like structural materials and lightweight components .

Synthesis Methods

DBHC can be synthesized by direct bromination of 9H-carbazole at the 3,6 positions using N-Bromo succinimide (NBS) . This method ensures the incorporation of the desired bromine atoms.

Nayana, V., & Kandasubramanian, B. (2020). Polycarbazole and its derivatives: progress, synthesis, and applications. Journal of Polymer Research, 27(285). Link

MilliporeSigma. 3,6-Dibromocarbazole. Link

Nayana, V., & Kandasubramanian, B. (2023). Synthetic Strategies for 3,6-Substituted Carbazole-based Copolymers: A Review. Journal of Fluorescence, 33(1), 1–15. Link

Safety And Hazards

The safety information for 3,6-Dibromo-9-Hexyl-9H-Carbazole includes the following hazard statements: H315-H319 . This means it may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

3,6-dibromo-9-hexylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Br2N/c1-2-3-4-5-10-21-17-8-6-13(19)11-15(17)16-12-14(20)7-9-18(16)21/h6-9,11-12H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMJRCRJZRALHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10479187 | |

| Record name | 9H-Carbazole, 3,6-dibromo-9-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-dibromo-9-hexyl-9H-carbazole | |

CAS RN |

150623-72-6 | |

| Record name | 9H-Carbazole, 3,6-dibromo-9-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dibromo-9-hexyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of 3,6-dibromo-9-hexyl-9H-carbazole and how does it relate to its potential applications?

A1: 3,6-dibromo-9-hexyl-9H-carbazole is characterized by a planar carbazole ring system with a n-hexyl chain in a fully extended conformation []. This structure makes it a suitable building block for larger molecules. For instance, it can be used as a monomer in the synthesis of polymers with potential applications in organic electronics. [] describes its use in synthesizing 3,6-carbazole-alt-tetraphenylsilane copolymers, demonstrating its utility in creating materials for blue electroluminescence.

Q2: How does the incorporation of 3,6-dibromo-9-hexyl-9H-carbazole into polymers affect their electroluminescent properties?

A2: When 3,6-dibromo-9-hexyl-9H-carbazole is used to create copolymers with integrated iridium complexes, efficient energy transfer from the polymer backbone to the iridium complex is observed []. This energy transfer results in the polymer films predominantly emitting blue light from the iridium complex, making them suitable for blue electroluminescent devices. Additionally, incorporating this monomer helps suppress phase separation in the polymers, leading to more homogenous films and improved performance in electroluminescent devices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one](/img/structure/B175559.png)

![3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one](/img/structure/B175560.png)

![1-[4-(4-Fluorophenoxy)phenyl]methanamine](/img/structure/B175573.png)

![1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B175592.png)